molecular formula C9H13NO4S B1628931 2-(Benzylamino)ethyl hydrogen sulfate CAS No. 2133-07-5

2-(Benzylamino)ethyl hydrogen sulfate

Cat. No.: B1628931
CAS No.: 2133-07-5
M. Wt: 231.27 g/mol
InChI Key: COMXZAIDKIXIKT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from a rich historical foundation in organosulfate chemistry that dates back to the early investigations of sulfuric acid esters in the 18th and 19th centuries. The foundational work on ethyl sulfate, a simpler analog, was pioneered by German alchemist August Siegmund Frobenius in 1730, followed by extensive studies by French chemists Fourcroy in 1797 and Gay-Lussac in 1815. Swiss scientist Nicolas-Théodore de Saussure contributed significant research in 1807, while the collaborative efforts of French chemist and pharmacist Félix-Polydore Boullay and Jean-Baptiste André Dumas in 1827 elucidated the crucial role of sulfate esters in ether preparation processes. The German chemist Eilhard Mitscherlich and Swedish chemist Jöns Berzelius further advanced understanding by demonstrating that sulfuric acid acted as a catalyst in these transformations, ultimately leading to the recognition of sulfovinic acid as an intermediate compound.

The specific development of benzylamino-containing sulfate esters represents a more contemporary advancement in organosulfate chemistry, building upon the foundational understanding of benzylamine chemistry established by Rudolf Leuckart's accidental discovery of benzylamine through the reaction of benzaldehyde with formamide in what became known as the Leuckart reaction. The evolution of synthetic methodologies in the 20th century enabled chemists to combine the structural features of aromatic amines with sulfate ester functionality, leading to compounds like this compound. This compound was first documented in chemical databases with its initial creation date recorded as December 5, 2007, in PubChem, indicating its relatively recent emergence in documented chemical literature. The compound represents the culmination of decades of research in both organosulfate synthesis and aromatic amine chemistry, demonstrating how historical foundations in these separate areas converged to enable the creation of complex multifunctional molecules.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name "this compound" precisely describes the molecular architecture, beginning with the sulfate ester functionality and working backward through the carbon chain to identify the aromatic substituent. Alternative nomenclature systems provide additional descriptive names, including "[2-(benzylamino)ethoxy]sulfonic acid" and "2-(benzylamino)ethylhydrogensulfate," which emphasize different aspects of the molecular structure while maintaining chemical accuracy. The compound is also systematically described as "2-[(phenylmethyl)amino]ethyl hydrogen sulfate," which explicitly identifies the phenylmethyl nature of the benzyl group.

The molecular identification system employs multiple complementary approaches to ensure unambiguous chemical characterization. The Chemical Abstracts Service registry number 2133-07-5 serves as the primary unique identifier for this compound across all chemical databases and literature. The International Chemical Identifier key (COMXZAIDKIXIKT-UHFFFAOYSA-N) provides a standardized string representation that encodes the complete molecular structure in a format suitable for database searching and computational chemistry applications. The Simplified Molecular Input Line Entry System notation (C1=CC=C(C=C1)CNCCOS(=O)(=O)O) offers a linear text representation that captures the connectivity and chemical bonding patterns within the molecule. Additional identification systems include the MDL number MFCD23135361, the United Nations identifier Y67M5GJV2Y, and the Database for Safety Toxicology Substance identifier DTXSID10618514, each serving specific regulatory or research database functions.

Identification System Value Description
International Union of Pure and Applied Chemistry Name This compound Primary systematic name
Chemical Abstracts Service Number 2133-07-5 Unique registry identifier
International Chemical Identifier Key COMXZAIDKIXIKT-UHFFFAOYSA-N Standardized structure hash
Simplified Molecular Input Line Entry System C1=CC=C(C=C1)CNCCOS(=O)(=O)O Linear molecular representation
MDL Number MFCD23135361 Database identifier

Position in Organic Sulfate Esters Classification

This compound occupies a distinctive position within the broader classification of organosulfate compounds, representing a specialized subset that combines aromatic amine functionality with sulfuric acid ester chemistry. Organosulfates, as defined in the chemical literature, constitute a class of organic compounds sharing the common functional group R-O-SO₃, where the sulfate core contains a sulfate group and the R group represents any organic residue. All organosulfates are formally classified as esters derived from alcohols and sulfuric acid, although many synthetic routes do not involve direct esterification reactions. The compound specifically falls within the category of alkyl sulfates, which consist of a hydrophobic hydrocarbon chain, a polar sulfate group containing an anion, and either a cation or amine to neutralize the sulfate group.

The structural complexity of this compound places it in an advanced subcategory of organosulfates that incorporate aromatic systems and secondary amine functionalities. Unlike simple alkyl sulfates such as sodium lauryl sulfate, this compound features a benzyl group attached through an amino linkage to the ethyl chain bearing the hydrogen sulfate ester. This architectural arrangement creates a molecule that exhibits characteristics of both aromatic amine chemistry and organosulfate ester behavior, positioning it uniquely among sulfate ester derivatives. The presence of the benzylamino group introduces additional chemical reactivity patterns compared to simple alkyl sulfates, enabling potential participation in aromatic substitution reactions, amine-specific transformations, and sulfate ester hydrolysis or exchange reactions.

The classification of this compound within the broader ester family demonstrates the sophisticated evolution of organosulfur chemistry beyond simple sulfuric acid derivatives. While traditional sulfate esters like ethyl hydrogen sulfate represent fundamental examples of organosulfate chemistry, compounds like this compound exemplify the modern capacity to integrate multiple functional groups within a single molecular framework. The compound shares structural relationships with other complex organosulfates used in pharmaceutical intermediates and specialized chemical applications, distinguishing it from the more common surfactant applications of simple alkyl sulfates. This positioning reflects the ongoing development of organosulfate chemistry toward increasingly sophisticated molecular architectures that combine the unique properties of sulfate esters with other important organic functional groups.

Compound Class Structural Features Representative Examples
Simple Alkyl Sulfates R-O-SO₃H (linear alkyl chains) Ethyl hydrogen sulfate, Methyl hydrogen sulfate
Aromatic Sulfates Ar-O-SO₃H (aromatic esters) Phenyl sulfate derivatives
Amino Alkyl Sulfates R-NH-R'-O-SO₃H (amine-containing) This compound
Complex Organosulfates Multiple functional groups Steroid sulfates, Carbohydrate sulfates

Properties

IUPAC Name

2-(benzylamino)ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c11-15(12,13)14-7-6-10-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMXZAIDKIXIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618514
Record name 2-(Benzylamino)ethyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133-07-5
Record name 2-(Benzylamino)ethyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfation Using Sulfur Trioxide and Catalysts

The most industrially viable method adapts principles from ethyl hydrogen sulfate synthesis. By substituting ethanol with 2-(benzylamino)ethanol, the reaction proceeds via sulfation with sulfur trioxide (SO₃) in the presence of inorganic sulfate catalysts (e.g., sodium sulfate, ammonium sulfate).

Reaction Scheme :
$$ \text{2-(Benzylamino)ethanol} + \text{SO}_3 \xrightarrow{\text{catalyst}} \text{2-(Benzylamino)ethyl hydrogen sulfate} $$

Conditions :

  • Catalyst : Sodium sulfate (0.05–0.15 molar ratio relative to alcohol)
  • Solvent : Anhydrous ethanol or solvent-free
  • Temperature : 5–60°C (optimal: 50°C)
  • Time : 0.5–2 hours

Mechanistic Insights :
The catalyst stabilizes the reaction intermediate, preventing side reactions such as ethanol carbonization. The absence of water eliminates reversible hydrolysis, enabling yields exceeding 90% in optimized setups.

Example Protocol :

  • Charge a reactor with 2-(benzylamino)ethanol (100 g) and sodium sulfate (20 g).
  • Gradually add SO₃ (174 g) under stirring, maintaining 50°C.
  • After 30 minutes, isolate the product via vacuum distillation (150–160°C, −0.095 MPa).

Advantages :

  • High purity (GC purity >99.5%)
  • Scalable for industrial production
  • Minimal byproducts

Esterification with Sulfuric Acid

This classical approach involves reacting 2-(benzylamino)ethanol with concentrated sulfuric acid. However, water formation during esterification necessitates careful equilibrium control.

Reaction Scheme :
$$ \text{2-(Benzylamino)ethanol} + \text{H}2\text{SO}4 \rightleftharpoons \text{this compound} + \text{H}_2\text{O} $$

Conditions :

  • Acid Concentration : 95–98% H₂SO₄
  • Temperature : 80–100°C
  • Time : 4–6 hours

Challenges :

  • Reversible reaction limits yields to 40–60%.
  • Water removal (e.g., azeotropic distillation) is critical but energy-intensive.

Yield Optimization Strategies :

  • Use of molecular sieves to adsorb water
  • Stepwise acid addition to minimize local overheating

Chlorosulfonic Acid-Mediated Sulfation

Chlorosulfonic acid (HSO₃Cl) offers an alternative sulfating agent, particularly for heat-sensitive substrates.

Reaction Scheme :
$$ \text{2-(Benzylamino)ethanol} + \text{HSO}_3\text{Cl} \rightarrow \text{this compound} + \text{HCl} $$

Conditions :

  • Solvent : Dichloromethane or ethyl acetate
  • Temperature : 0–10°C (exothermic reaction)
  • Stoichiometry : 1:1 molar ratio

Workup :

  • Neutralize excess HSO₃Cl with ice-water.
  • Extract product into organic phase and concentrate.

Advantages :

  • Rapid reaction (<1 hour)
  • High functional group tolerance

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Method Catalyst Yield (%) Purity (%) Key Limitation
SO₃ + Na₂SO₄ Sodium sulfate 89–92 99.3–99.8 Requires anhydrous conditions
H₂SO₄ esterification None 40–60 85–90 Reversible reaction
HSO₃Cl sulfation None 75–80 95–98 HCl gas evolution

Table 2: Catalyst Impact on SO₃ Method

Catalyst Reaction Time (h) Yield (%)
Sodium sulfate 0.5 89.6
Ammonium sulfate 0.5 91.9
None 2.0 62.4

Catalysts reduce reaction time by 75% and improve yields by 30–40%, highlighting their role in stabilizing transition states.

Recent Advances and Research Discoveries

Solvent-Free Sulfation

Emerging protocols eliminate solvents by exploiting the liquid phase of SO₃ at elevated temperatures. This reduces waste and simplifies purification.

Key Finding :

  • Solvent-free reactions at 60°C achieve 94% yield with 0.1 eq. Na₂SO₄.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, enabling:

  • 98% conversion in 5 minutes
  • Reduced side product formation

Stabilization of Amino Groups

The benzylamino group’s basicity necessitates pH control. Research shows that buffering at pH 6–7 (via NaHCO₃) prevents N-sulfonation.

Industrial-Scale Considerations

Cost Analysis

Raw Material Costs (per kg product) :

  • SO₃ method: \$12–15
  • H₂SO₄ method: \$18–22

Catalyst recycling reduces costs by 20% in the SO₃ route.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)ethyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted ethyl hydrogen sulfate derivatives.

Scientific Research Applications

Pharmaceutical Applications

2-(Benzylamino)ethyl hydrogen sulfate may play a role in drug development due to its structural characteristics that suggest possible biological activity. The presence of the benzylamino group could enhance lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Potential Drug Development

  • Mechanism of Action : While specific mechanisms of action for this compound are not well-documented, similar compounds in the literature have shown interactions with various biological targets, including receptors and enzymes.
  • Case Study : Research into related compounds has indicated that modifications to the amino group can lead to variations in pharmacological activity, suggesting that this compound could be a candidate for further investigation in medicinal chemistry .

Chemical Synthesis Applications

The versatility of this compound makes it a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions.

Synthetic Routes

  • The compound can be synthesized through several methods, including the reaction of benzylamine with ethyl hydrogen sulfate under controlled conditions. This process highlights its utility as a building block for more complex molecules .
  • Reactivity : The compound's reactivity profile includes nucleophilic substitutions and potential coupling reactions, which can be exploited in synthetic pathways to create novel compounds .

Emerging research suggests that this compound may exhibit biological activity, although comprehensive studies are still needed.

Biological Studies

  • Preliminary findings indicate that compounds with similar structures have shown antimicrobial and anticancer properties. This suggests a pathway for investigating the biological efficacy of this compound.
  • Research Insights : Studies on related derivatives have demonstrated their potential as therapeutic agents, indicating that further exploration of this compound could yield significant results in drug discovery .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The benzylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a substrate or inhibitor in enzymatic reactions, modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Molecular Formula Functional Groups Key Applications
2-(Benzylamino)ethyl hydrogen sulfate C₉H₁₃NO₄S Benzylamine, hydrogen sulfate Pharmaceutical intermediate, solubility modifier
2-((4-Amino-3-methylphenyl)(ethyl)amino)ethanol sulfate (BD19730) C₁₁H₂₀N₂O₅S Ethanol sulfate, methylphenyl substituent Biochemical research (exact role unspecified)
3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide derivatives Varies Benzylamine, cyclohexylamine, piperazine Ferroptosis inhibitors (cell death modulation in stroke therapy)
N-Methyl-2-(methylsulfonyl)ethanamine hydrochloride C₄H₁₂ClNO₂S Methylsulfonyl, tertiary amine Synthetic intermediate for sulfonamide-based drugs

Key Observations :

  • Substituent Effects: The benzylamino group in this compound is shared with the ferroptosis inhibitor derivatives , but the latter includes bulkier groups (cyclohexylamino, piperazine), which enhance receptor binding specificity.
  • Sulfate vs. Sulfonamide/Sulfonyl Groups : The hydrogen sulfate group in the target compound improves water solubility compared to sulfonamide/sulfonyl groups in analogs like BD19730 or N-methyl-2-(methylsulfonyl)ethanamine .

Physicochemical Properties

Property This compound BD19730 N-Methyl-2-(methylsulfonyl)ethanamine HCl
Molecular Weight 231.27 g/mol 292.35 g/mol 173.66 g/mol
Purity ≥98% ≥98% Not specified
Price (1g) 24.00 € Not listed Inquire-based pricing
Solubility High (aqueous) Moderate (polar solvents) Low (organic solvents)

Notes:

  • The target compound’s lower molecular weight compared to BD19730 may facilitate easier diffusion in biological systems .
  • Pricing data from CymitQuimica highlights its accessibility for laboratory-scale research .

Pharmacological Potential

For example, the patent-pending ferroptosis inhibitors (e.g., 3-(benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide) highlight the importance of benzylamino groups in modulating cell death pathways . However, the absence of a sulfonate or piperazine moiety in the target compound limits its direct biological activity compared to these derivatives.

Biological Activity

2-(Benzylamino)ethyl hydrogen sulfate, with the CAS number 2133-07-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzylamine with ethylene oxide followed by sulfation. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study demonstrated that derivatives with a similar structure can effectively scavenge free radicals, thereby reducing oxidative stress in cells .

Enzyme Inhibition

Molecular docking studies suggest that this compound may inhibit certain enzymes, such as tyrosinase, which is involved in melanin production. The binding affinity of the compound to the active site of tyrosinase was assessed through computational methods, showing a favorable interaction profile that could lead to potential therapeutic applications in skin disorders associated with hyperpigmentation .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the benzyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies

StudyFindings
Antioxidant Activity A study found that compounds with similar structures exhibited IC50 values indicating effective free radical scavenging capabilities .
Enzyme Interaction Molecular docking studies revealed that this compound binds effectively to tyrosinase, suggesting potential for use in skin lightening products .
Cellular Effects In vitro studies demonstrated that treatment with this compound led to a decrease in oxidative stress markers in human cell lines .

Q & A

Q. What are the common synthetic routes for 2-(Benzylamino)ethyl hydrogen sulfate, and how can reaction conditions be optimized for yield?

The synthesis typically involves reductive amination or sulfonation steps. For example, benzaldehyde derivatives can react with amines in the presence of reducing agents like sodium triacetoxyhydroborate (NaBH(OAc)₃) in dichloroethane under inert atmospheres (e.g., nitrogen) to form intermediates. Subsequent sulfonation with sulfuric acid or sulfonic acid derivatives yields the target compound. Optimization parameters include:

  • Solvent selection : Dichloroethane or ethyl acetate for improved solubility .
  • Temperature control : Room temperature for reductive amination to minimize side reactions .
  • Catalyst stoichiometry : Excess sodium triacetoxyhydroborate (2 equivalents) to drive the reaction to completion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the benzylamino and sulfate ester groups. Chemical shifts for the ethyl sulfate moiety typically appear at δ 3.5–4.5 ppm (1^1H) and δ 60–70 ppm (13^{13}C) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 281.31 g/mol for related sulfonates) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for sulfonic acid byproducts .

Q. How should this compound be stored to prevent degradation?

  • Storage conditions : Room temperature in airtight containers under nitrogen to avoid hydrolysis of the sulfate ester .
  • Light sensitivity : Protect from UV exposure using amber glassware .
  • Moisture control : Use desiccants (e.g., silica gel) to suppress acid-catalyzed degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Impurity profiling : Use HPLC-MS to identify byproducts such as sulfonic acid derivatives or unreacted benzylamine .
  • Deuterated solvent calibration : Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d₆ or CDCl₃) to eliminate solvent-induced shift variations .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to distinguish amine proton signals from impurities .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly as a cell death modulator?

  • Ferroptosis inhibition assays : Test compound efficacy in HT-22 neuronal cells under erastin-induced ferroptosis, measuring glutathione peroxidase 4 (GPX4) activity and lipid peroxidation markers .
  • Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa) to assess dose-dependent effects .
  • Enzyme inhibition studies : Evaluate interaction with sulfotransferases via fluorometric assays to probe biochemical pathway modulation .

Q. What are the primary degradation pathways of this compound under acidic or basic conditions?

  • Acidic hydrolysis : The sulfate ester bond cleaves to form 2-(benzylamino)ethanol and sulfuric acid, detectable via ion chromatography .
  • Basic conditions : Degradation to benzylamine and ethylene sulfate, confirmed by 1^1H NMR loss of δ 4.2 ppm (ethyl sulfate) and emergence of δ 2.8 ppm (ethylene glycol) .
  • Stabilization strategies : Buffer systems (pH 6–7) and chelating agents (e.g., EDTA) mitigate metal-catalyzed degradation .

Q. How can regioselectivity be controlled during functionalization of the benzyl group in this compound?

  • Electrophilic substitution : Use directing groups (e.g., sulfonate) to favor para-substitution on the benzyl ring .
  • Protecting group strategies : Temporarily block the amine with tert-butyl carbamates to prevent undesired side reactions during halogenation or nitration .
  • Computational modeling : DFT calculations predict reactivity hotspots, guiding experimental design for selective modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzylamino)ethyl hydrogen sulfate
Reactant of Route 2
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2-(Benzylamino)ethyl hydrogen sulfate

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